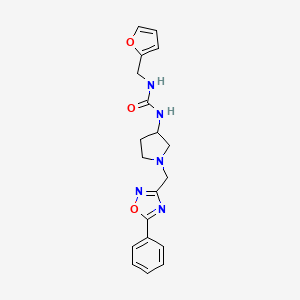

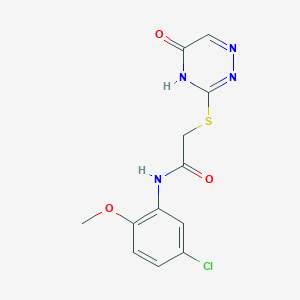

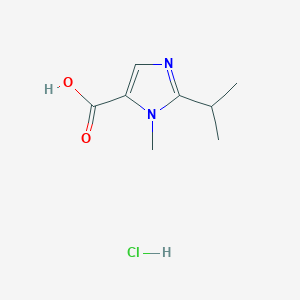

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex due to their multiple reactive groups. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are typically solid at room temperature . They have a molecular weight of around 245.28 and are typically stored at refrigerator temperatures .科学的研究の応用

Synthesis of Orthogonally Protected Amino Acids

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate has been utilized in the synthesis of orthogonally protected amino acids, specifically for the syntheses of edeine analogs. The absolute configuration of the asymmetric carbon atoms in these β-hydroxy-γ,δ-diamino products was determined via 1H NMR spectroscopy after conversion into piperidin-2-ones (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Role in Anionic Polymerization

This compound plays a significant role in the cleavage of β-ketoesters with sodium tert-butoxide, which is crucial for reactivating the pseudoterminated propagation centre in the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).

Synthesis of Non-Natural Alpha-Amino Acids

It's used in the synthesis of enantiopure non-natural alpha-amino acids. The key intermediate was obtained from l-glutamic acid, leading to a variety of delta,epsilon-unsaturated alpha-amino acids. This method was applied to synthesize (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).

X-Ray Crystal Structures

The treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate under certain conditions resulted in the formation of various compounds, whose structures were established via X-ray analyses. This highlights its role in the formation of complex organic structures (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDARYIURDZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549488.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)

![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)